Fragment-based drug discovery: In a study focusing on the discovery of Metabotropic Glutamate Receptor Subtype 5 (mGlu5) negative allosteric modulators, Ethyl 2-(5-fluoropyridin-2-YL)acetate was used as a fragment hit. [ [] ] This research led to the development of HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile), a potent mGlu5 NAM. [ [] ] Further optimization led to the identification of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238) [ [] ], a compound demonstrating high selectivity for mGlu5 and selected for clinical evaluation. [ [] ]
Synthesis of orexin receptor antagonists: Ethyl 2-(5-fluoropyridin-2-YL)acetate served as a crucial building block in synthesizing a series of novel orexin receptor antagonists. [ [] ] Modifications to its core structure led to compounds with improved pharmacological profiles, culminating in the discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006), a potent and orally active orexin antagonist. [ [] ]
mGlu5 Negative Allosteric Modulators: Research has demonstrated its utility in constructing potent and selective mGlu5 NAMs, such as HTL14242 and VU0424238. [ [] ], [ [] ] These compounds hold potential for treating various psychiatric and neurodegenerative disorders. [ [] ]
Orexin Receptor Antagonists: Ethyl 2-(5-fluoropyridin-2-YL)acetate served as a key intermediate in synthesizing a series of novel orexin receptor antagonists, including the potent compound E2006. [ [] ] These antagonists show promise in developing new treatments for sleep-wake cycle disorders like insomnia. [ [] ]
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7